Fmoc-N-methyl-tranexamic acid
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Overview
Description
Fmoc-N-methyl-tranexamic acid: is a derivative of tranexamic acid, which is a synthetic lysine analog. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The addition of the N-methyl group enhances the compound’s stability and bioavailability, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-methyl-tranexamic acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method employs 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The N-methylation step can be achieved using either dimethyl sulfate or methyl iodide in the Biron-Kessler method . The desired amino acids, such as Fmoc-N-methyl-threonine and Fmoc-N-methyl-beta-alanine, are synthesized with high yield and purity using these strategies .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high efficiency and consistency. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support, followed by deprotection and cleavage steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-N-methyl-tranexamic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group for further functionalization.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present in the molecule.
Common Reagents and Conditions:
Substitution Reactions: Piperidine is commonly used for Fmoc group removal.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents, such as hydrogen peroxide and sodium borohydride, can be employed.
Major Products Formed: The major products formed from these reactions include deprotected amino acids and various functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Fmoc-N-methyl-tranexamic acid is widely used in peptide synthesis as a building block for the preparation of N-methylated peptides, which have enhanced stability and bioavailability .
Biology: In biological research, this compound is utilized to study protein-protein interactions and enzyme-substrate specificity, owing to its ability to mimic natural amino acids .
Medicine: this compound has potential therapeutic applications, particularly in the development of peptide-based drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is employed in the production of specialized biomaterials and hydrogels for various applications .
Mechanism of Action
The mechanism of action of Fmoc-N-methyl-tranexamic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions to expose the free amine group for further functionalization . The N-methyl group enhances the stability and bioavailability of the resulting peptides, making them more resistant to enzymatic degradation .
Comparison with Similar Compounds
Fmoc-tranexamic acid: Similar to Fmoc-N-methyl-tranexamic acid but lacks the N-methyl group, resulting in lower stability and bioavailability.
Fmoc-N-methyl-threonine: Another N-methylated amino acid used in peptide synthesis, offering similar stability and bioavailability benefits.
Fmoc-N-methyl-beta-alanine: Used in peptide synthesis with enhanced stability and bioavailability.
Uniqueness: this compound stands out due to its combination of the Fmoc protecting group and the N-methyl group, which together provide enhanced stability, bioavailability, and resistance to enzymatic degradation. This makes it a valuable tool in the synthesis of peptide-based drugs and biomaterials .
Properties
CAS No. |
173690-50-1 |
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Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-[[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(14-25-13-16-9-11-17(12-10-16)24(27)28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,25H,9-15H2,(H,27,28) |
InChI Key |
IPLFYSZHICEXRE-UHFFFAOYSA-N |
SMILES |
CN(CC1CCC(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CC(CCC1CNCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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